molecular formula C19H14D6FNO3·C4H4O4 B602519 PAROXETINE MALEATE-D6 CAS No. 1435728-64-5

PAROXETINE MALEATE-D6

Cat. No.: B602519
CAS No.: 1435728-64-5
M. Wt: 451.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Paroxetine Maleate-D6: is a deuterated form of Paroxetine Maleate, a selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant. The deuterium labeling in this compound makes it a valuable tool in pharmacokinetic studies and analytical chemistry, as it allows for the precise quantification of Paroxetine in biological samples using techniques such as liquid chromatography-mass spectrometry (LC-MS).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Paroxetine Maleate-D6 involves the incorporation of deuterium atoms into the Paroxetine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction typically involves the following steps:

    Catalytic Hydrogenation: The precursor compound is subjected to catalytic hydrogenation in the presence of deuterium gas, resulting in the incorporation of deuterium atoms.

    Purification: The resulting deuterated compound is purified using techniques such as column chromatography to obtain this compound with high isotopic purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of the precursor compound are subjected to catalytic hydrogenation using deuterium gas in industrial reactors.

    Purification and Quality Control: The deuterated product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure isotopic purity and consistency.

Chemical Reactions Analysis

Types of Reactions: Paroxetine Maleate-D6 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding secondary amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation Products: N-oxide derivatives of this compound.

    Reduction Products: Secondary amine derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Paroxetine Maleate-D6 is used as an internal standard in analytical chemistry for the quantification of Paroxetine in biological samples. Its deuterium labeling allows for accurate and precise measurements using LC-MS and LC-MS/MS techniques.

Biology: In biological research, this compound is used to study the pharmacokinetics and metabolism of Paroxetine. It helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of Paroxetine in the body.

Medicine: this compound is used in clinical research to monitor the therapeutic levels of Paroxetine in patients undergoing treatment for depression and anxiety disorders. It aids in optimizing dosage regimens and ensuring patient safety.

Industry: In the pharmaceutical industry, this compound is used in the development and validation of analytical methods for quality control and regulatory compliance. It ensures the accuracy and reliability of Paroxetine measurements in drug formulations.

Mechanism of Action

Paroxetine Maleate-D6 exerts its effects by inhibiting the reuptake of serotonin in the brain. It binds to the serotonin transporter (SERT) and prevents the reabsorption of serotonin into presynaptic neurons. This increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission and alleviating symptoms of depression and anxiety.

Comparison with Similar Compounds

    Fluoxetine Maleate-D6: Another deuterated SSRI used in pharmacokinetic studies.

    Sertraline Maleate-D6: A deuterated form of Sertraline used for similar purposes.

    Citalopram Maleate-D6: A deuterated version of Citalopram used in analytical chemistry.

Uniqueness: Paroxetine Maleate-D6 is unique due to its specific application in the quantification of Paroxetine. Its deuterium labeling provides distinct advantages in analytical precision and accuracy, making it an essential tool in pharmacokinetic and clinical research.

Properties

CAS No.

1435728-64-5

Molecular Formula

C19H14D6FNO3·C4H4O4

Molecular Weight

451.5

Purity

95% by HPLC; 98% atom D

Related CAS

64006-44-6 (unlabelled)

tag

Paroxetine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.